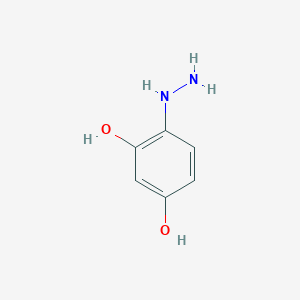

4-Hydrazinylbenzene-1,3-diol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H8N2O2 |

|---|---|

Molecular Weight |

140.14 g/mol |

IUPAC Name |

4-hydrazinylbenzene-1,3-diol |

InChI |

InChI=1S/C6H8N2O2/c7-8-5-2-1-4(9)3-6(5)10/h1-3,8-10H,7H2 |

InChI Key |

PQASHVUQUOZVMP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1O)O)NN |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Hydrazinylbenzene 1,3 Diol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, detailed information about the chemical environment, connectivity, and stereochemistry can be obtained.

The ¹H NMR spectrum of a 4-Hydrazinylbenzene-1,3-diol derivative would provide key information about the electronic environment of the protons. The chemical shifts (δ) are influenced by the electron-donating effects of the hydroxyl (-OH) and hydrazinyl (-NHNH₂) groups.

The aromatic region of the spectrum is of particular interest. The benzene (B151609) ring contains three protons, and their chemical shifts and coupling patterns are dictated by the 1,2,4-substitution pattern. The proton situated between the two hydroxyl groups (at position 2) would likely experience a significant upfield shift due to the combined electron-donating effects of these groups. The other two aromatic protons would also be shielded, appearing at a higher field (lower ppm) than those in unsubstituted benzene (δ ≈ 7.26 ppm). libretexts.orglibretexts.org

Protons on the hydroxyl and hydrazinyl groups are exchangeable and often appear as broad signals. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature. The hydrazinyl group (-NHNH₂) would show signals for both the NH and NH₂ protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H (position 2) | 6.0 - 6.5 | Doublet | ~2-3 Hz (meta coupling) |

| Aromatic H (position 5) | 6.2 - 6.7 | Doublet of doublets | ~8-9 Hz (ortho), ~2-3 Hz (meta) |

| Aromatic H (position 6) | 7.0 - 7.5 | Doublet | ~8-9 Hz (ortho coupling) |

| Hydroxyl (-OH) | 8.0 - 10.0 | Broad singlet | N/A |

| Hydrazinyl (-NH-) | 4.0 - 6.0 | Broad singlet | N/A |

| Hydrazinyl (-NH₂) | 3.0 - 5.0 | Broad singlet | N/A |

Note: The predicted values are based on the analysis of similar substituted benzene compounds and are subject to solvent and substituent effects.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, six distinct signals would be expected for the aromatic carbons. The carbons directly attached to the electronegative oxygen and nitrogen atoms (C1, C3, and C4) would be significantly deshielded and appear at lower field (higher ppm values).

The substituent effects of the hydroxyl and hydrazinyl groups are generally additive and can be used to predict the approximate chemical shifts of the aromatic carbons. The carbons at positions 1, 3, and 4 would show the largest downfield shifts, while the other carbons would be shifted to a lesser extent.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (-OH) | 150 - 160 |

| C2 | 100 - 110 |

| C3 (-OH) | 150 - 160 |

| C4 (-NHNH₂) | 140 - 150 |

| C5 | 105 - 115 |

| C6 | 120 - 130 |

Note: These are estimated chemical shifts and can be influenced by the solvent and the presence of other substituents.

While less common than ¹H or ¹³C NMR, ¹⁵N NMR spectroscopy can provide direct insight into the electronic environment of the nitrogen atoms. For this compound, two distinct nitrogen signals would be expected for the hydrazinyl group. The chemical shifts of these nitrogens can be sensitive to hybridization, protonation, and hydrogen bonding. In general, the chemical shifts for hydrazines can range from approximately -300 to -240 ppm relative to nitromethane. researchgate.net The application of ¹⁵N NMR would be particularly useful for studying tautomeric equilibria or protonation states of the hydrazinyl moiety. rsc.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled. libretexts.org For a this compound derivative, a COSY spectrum would show cross-peaks between adjacent aromatic protons, confirming their connectivity around the ring. libretexts.orgwikipedia.org For instance, the proton at position 6 would show a correlation to the proton at position 5.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu An HSQC spectrum would definitively link each aromatic proton signal to its corresponding carbon signal in the ¹³C NMR spectrum, allowing for secure assignment of the carbon framework. wikipedia.orgresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (those with no attached protons) and for piecing together different fragments of a molecule. sdsu.edu For example, the hydroxyl protons could show correlations to the C1, C2, and C3 carbons, confirming their position.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound and is an excellent tool for identifying the functional groups present.

An FTIR spectrum of this compound would be characterized by distinct absorption bands corresponding to the various functional groups.

O-H Stretching: Due to the two hydroxyl groups, a strong and broad absorption band would be expected in the region of 3200-3600 cm⁻¹. The broadness is a result of intermolecular hydrogen bonding. upi.edu

N-H Stretching: The hydrazinyl group would give rise to one or two sharp to medium intensity peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. mdpi.com

Aromatic C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹.

Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the benzene ring results in several characteristic sharp peaks of variable intensity in the 1450-1600 cm⁻¹ region.

C-O Stretching: The stretching vibration of the phenolic C-O bond is expected to produce a strong band in the 1200-1300 cm⁻¹ range.

C-N Stretching: The C-N stretching vibration of the aryl amine linkage would likely appear in the 1250-1350 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane (OOP) C-H bending vibrations appear in the 650-900 cm⁻¹ region and are often diagnostic of the substitution pattern on the benzene ring.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Phenolic -OH | 3200 - 3600 | Strong, Broad |

| N-H Stretch | Hydrazinyl -NH₂ | 3300 - 3500 | Medium, Sharp |

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Weak to Medium |

| Aromatic C=C Stretch | Ar C=C | 1450 - 1600 | Medium to Strong, Sharp |

| C-O Stretch | Phenolic C-O | 1200 - 1300 | Strong |

| C-N Stretch | Aryl C-N | 1250 - 1350 | Medium |

| Aromatic C-H Bending | Ar-H (OOP) | 650 - 900 | Medium to Strong |

Raman Spectroscopy Applications

Raman spectroscopy serves as a valuable non-destructive analytical tool for probing the vibrational modes of molecules, offering insights into their structural framework and chemical bonding. In the context of this compound derivatives, particularly hydrazones, Raman spectroscopy provides characteristic spectral fingerprints that are sensitive to molecular structure and conformation. rsc.orgmdpi.com

For dihydroxybenzene isomers, including the resorcinol (B1680541) moiety present in this compound, Raman spectra exhibit distinct bands corresponding to the sp² vibrational plane of the bonded carbon atoms in the hexagonal lattice. nih.gov A study on dihydroxybenzene isomers identified a characteristic G band around 1581 cm⁻¹, which relates to the in-plane stretching of C-C bonds in the benzene ring. nih.gov Another significant band, the D band, appearing around 1325 cm⁻¹, is associated with structural defects and disorder in the carbon lattice. nih.gov The intensity ratio of the D and G bands (ID/IG) can be utilized to assess the degree of structural order within these materials. nih.gov

In the study of flavone (B191248) derivatives containing hydroxyl groups, FT-Raman spectroscopy, coupled with Density Functional Theory (DFT) calculations, has been used to assign normal vibrational modes with high confidence. morana-rtd.com For instance, in 7-hydroxyflavone, a band at 1000 cm⁻¹ was almost entirely attributed to the trigonal C-C stretch of the appended benzene ring. morana-rtd.com Such detailed assignments are crucial for understanding the vibrational characteristics of complex derivatives.

Furthermore, the application of Raman spectroscopy extends to alkyne-functionalized hydrazone photoswitches, where it has been used to monitor tunable alkyne shifts, establishing these molecules as potential high-resolution imaging probes for Raman spectroscopy. rsc.org This highlights the utility of Raman spectroscopy in studying the dynamic properties of functionalized hydrazone derivatives.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for investigating the electronic transitions within molecules. For derivatives of this compound, such as hydrazones, the UV-Vis spectra are characterized by absorption bands that arise from π-π* and n-π* transitions. The position and intensity of these bands are sensitive to the molecular structure and the solvent environment. researchgate.net

Hydrazone derivatives typically display multiple absorption bands in the UV-Vis region. The shorter wavelength bands are generally ascribed to π-π* transitions within the aromatic systems, while the longer wavelength bands often have a charge-transfer (CT) character. researchgate.netacs.org For example, a study on a quinolyl hydrazone identified two shorter wavelength bands (247-266 nm and 308-369 nm) as π-π* transitions and a longer, strong, broad band (around 370 nm) as being of a CT nature. researchgate.net The solvent polarity can influence the position of these bands, a phenomenon known as solvatochromism. acs.org

In a study of 4-hexylresorcinol, a derivative of the core benzene-1,3-diol structure, a distinct UV-Vis absorption peak was observed, allowing for its quantitative determination even when incorporated into a composite material. d-nb.info Similarly, the UV spectrum of pure resorcinol shows characteristic absorption bands. researchgate.net For azo derivatives, such as 4-(4-nitrophenylazo)resorcinol, a distinct absorbance peak is observed at 437 nm. aatbio.com

The electronic spectra of hydrazone-based chromophores can exhibit charge-transfer bands that extend from the visible to the near-infrared region, with maximum absorption wavelengths (λmax) ranging from 473 to 725 nm. acs.org This wide range highlights the tunability of the electronic properties of these derivatives through chemical modification.

Fluorescence Spectroscopy: Stationary and Time-Resolved Analyses

Fluorescence spectroscopy provides valuable information about the excited state properties and dynamics of molecules. Derivatives of this compound, particularly those incorporating heterocyclic systems or forming hydrazones, can exhibit interesting fluorescence behavior. nih.govresearchgate.netrsc.org

A study on 1,3,4-thiadiazole (B1197879) analogues of benzene-1,3-diol, namely 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol (C1) and 4-(5-heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol (C7), revealed a dual fluorescence effect in aqueous solutions at pH values below 7.5. nih.gov This phenomenon, characterized by emission maxima at approximately 380 nm and 440 nm, is attributed to conformational changes and charge transfer effects. nih.gov At higher pH values, only a single fluorescence band is observed around 437-438 nm. nih.gov

Time-resolved fluorescence measurements for these compounds showed a distinct lengthening of the excited-state lifetime in the pH range where dual fluorescence was observed, supporting the occurrence of complex excited-state processes. nih.gov Similarly, a hydrazone-based chemosensor exhibited a fluorescence lifetime of 3.46 ns, which increased to 6.57 ns upon complexation with Fe³⁺ ions, indicating a significant change in the excited-state environment. rsc.org

Hydrazone derivatives are widely recognized for their applications as fluorescent probes and chemosensors. researchgate.net The fluorescence properties of these compounds can be modulated by factors such as solvent, pH, and the presence of metal ions, making them suitable for various analytical applications. researchgate.netnih.govnih.gov For instance, a novel hydrazone-based compound was developed as a "turn-on" fluorescence sensor for iron(III) ions. rsc.org The free ligand showed an emission at 455 nm, and upon addition of Fe³⁺, a new, broad emission band appeared at about 550 nm. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight of compounds and elucidating their structure through the analysis of fragmentation patterns. libretexts.orgchemguide.co.uk For derivatives of this compound, mass spectrometry provides crucial confirmation of their chemical identity.

The electron ionization (EI) mass spectrum of the parent compound, resorcinol (benzene-1,3-diol), provides a reference for understanding the fragmentation of its derivatives. nist.gov The fragmentation of organic molecules in a mass spectrometer is a complex process that leads to a unique pattern of fragment ions. chemguide.co.uk In aromatic compounds, the molecular ion peak is often strong due to the stability of the aromatic ring. libretexts.org

For derivatives, the fragmentation patterns can reveal the nature and location of substituents. For instance, in the mass spectrum of a trimethylsilyl (B98337) (TMS) derivative of resorcinol, 1,3-bis(trimethylsiloxy)benzene, the fragmentation would be expected to show losses of methyl groups and the trimethylsiloxy moiety. nist.gov

In the analysis of hydrazone derivatives, mass spectrometry confirms the successful condensation reaction between the hydrazine (B178648) and carbonyl compound. The mass spectra of newly synthesized hydrazones often show the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺, which corresponds to the calculated molecular weight. mdpi.com Fragmentation patterns of hydrazones can involve cleavage of the N-N bond, the C=N bond, and fragmentation of the aromatic rings. researchgate.net These patterns provide valuable structural information. researchgate.net

The following table summarizes common fragments observed in the mass spectrometry of organic compounds that could be relevant for this compound derivatives.

| Functional Group | Common Fragmentation Pathways | Characteristic m/z Values of Lost Fragments |

|---|---|---|

| Aromatic Ring | Stable molecular ion, fragmentation of side chains | - |

| Phenol (B47542) (-OH) | Loss of H₂O, CO | 18, 28 |

| Hydrazine/Hydrazone | Cleavage of N-N bond, C=N bond | Variable depending on substituents |

| Alkyl Chains | Stepwise loss of alkyl radicals (e.g., CH₃, C₂H₅) | 15, 29, 43, 57 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with high accuracy, which allows for the unambiguous determination of its elemental composition. This technique is crucial for confirming the identity of newly synthesized this compound derivatives and for distinguishing between compounds with the same nominal mass.

HRMS has been used to characterize novel indole-based sulfonylhydrazones, confirming their structures. researchgate.net The ability of HRMS to provide exact mass measurements is a powerful tool in structural elucidation, often used in conjunction with other spectroscopic techniques like NMR and IR.

Solid-State Structural Characterization

The three-dimensional arrangement of atoms and molecules in the solid state is determined using techniques like single-crystal X-ray diffraction. This method provides definitive information about bond lengths, bond angles, and intermolecular interactions, which are essential for a complete structural understanding of this compound derivatives.

The crystal structures of numerous hydrazone derivatives have been determined, revealing details about their molecular geometry and packing in the solid state. mdpi.comnih.govscispace.commdpi.com For example, the crystal structure of a hydrazone compound, 4-formylimidazole-4-hydroxybenzhydrazone dihydrate, was solved, showing an almost coplanar configuration and the presence of lattice water molecules. mdpi.com Such studies often reveal extensive networks of hydrogen bonds and other non-covalent interactions that dictate the supramolecular architecture. mdpi.com

In a study of new s-triazine-hydroxybenzylidene hydrazone derivatives, single-crystal X-ray diffraction confirmed the molecular structures and provided insight into the crystal packing, which was stabilized by hydrogen bonding. scispace.com Similarly, the crystal structure of a bis-hydrazone derived from benzil (B1666583) was determined, revealing that the two hydrazone moieties are nearly perpendicular to each other. nih.gov

The following table provides an example of crystallographic data that can be obtained from single-crystal X-ray diffraction studies of hydrazone derivatives.

| Parameter | Example Value (Compound 1) mdpi.com | Example Value (Compound 2) mdpi.com |

|---|---|---|

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P2₁/c |

| a (Å) | 7.0321(14) | 17.3618(9) |

| b (Å) | 7.3723(15) | 9.1506(4) |

| c (Å) | 13.008(3) | 15.5801(7) |

| α (°) | 98.66(3) | 90 |

| β (°) | 101.69(3) | 104.532(5) |

| γ (°) | 92.25(3) | 90 |

| Volume (ų) | 651.2(2) | 2396.05(19) |

Single Crystal X-ray Diffraction (XRD) for Molecular Geometry and Crystal Packing

Single Crystal X-ray Diffraction (XRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the detailed determination of molecular geometry, including bond lengths, bond angles, and torsion angles, as well as the arrangement of molecules in the crystal lattice, known as crystal packing.

For a derivative of this compound, a single crystal XRD study would reveal the conformation of the molecule and the supramolecular architecture established through intermolecular interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The diol and hydrazinyl functional groups are expected to be active participants in hydrogen bonding, significantly influencing the crystal packing.

A representative data table for a hypothetical derivative, "Compound X," would typically include the following crystallographic parameters:

Table 1: Hypothetical Crystallographic Data for a this compound Derivative (Compound X)

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₈N₂O₂ |

| Formula Weight | 140.14 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 5.456(2) |

| c (Å) | 12.789(5) |

| α (°) | 90 |

| β (°) | 109.45(3) |

| γ (°) | 90 |

| Volume (ų) | 665.8(5) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.398 |

| Absorption Coeff. (mm⁻¹) | 0.105 |

| F(000) | 296 |

| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |

| θ range for data collection | 2.50 to 28.00° |

| Reflections collected | 3450 |

| Independent reflections | 1540 [R(int) = 0.021] |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |

| R indices (all data) | R₁ = 0.058, wR₂ = 0.125 |

Note: The data presented in this table is hypothetical and for illustrative purposes only, as experimental data for this compound or its derivatives could not be located.

Thermogravimetric Analysis (TGA) for Thermal Stability Profiles

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides valuable information about the thermal stability of a material, its decomposition pattern, and the composition of the final residue.

For derivatives of this compound, TGA would be employed to determine the onset temperature of decomposition, which indicates the upper limit of their thermal stability. The TGA curve would show mass loss at different temperature ranges, corresponding to the release of volatile fragments or the decomposition of specific functional groups. The analysis can be conducted under an inert atmosphere (e.g., nitrogen) to study pyrolysis or under an oxidative atmosphere (e.g., air) to investigate thermo-oxidative stability.

A detailed TGA study would provide data that could be tabulated as follows for a hypothetical derivative:

Table 2: Hypothetical Thermal Decomposition Data for a this compound Derivative (Compound Y)

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Residual Mass (%) | Major Volatile Products (Hypothesized) |

|---|---|---|---|---|

| 1 | 150 - 250 | 12.5 | 87.5 | H₂O, NH₃ (from hydrazinyl) |

| 2 | 250 - 400 | 45.0 | 42.5 | Phenolic fragments, N₂ |

Note: The data in this table is hypothetical and serves as an example of what a TGA study would reveal. No specific experimental TGA data for this compound derivatives were found during the literature search.

Coordination Chemistry and Metallosupramolecular Architectures Based on 4 Hydrazinylbenzene 1,3 Diol Derived Ligands

Design and Synthesis of Metal Complexes Featuring Hydrazone and Schiff Base Ligands

The synthesis of hydrazone and Schiff base ligands derived from resorcinol (B1680541) derivatives is a common practice in coordination chemistry. These ligands are typically prepared through the condensation reaction of a hydrazide with an aldehyde or ketone. For instance, hydrazone ligands can be synthesized from the condensation of 4,6-diacetylresorcinol (B1214101) with compounds like S-methyldithiocarbazate or isatin (B1672199) monohydrazone. eurjchem.comnih.gov The resulting ligands possess multiple donor atoms, such as nitrogen and oxygen, which can coordinate with metal ions to form stable complexes. researchgate.net

The general synthetic route for the metal complexes involves the reaction of the ligand with a metal salt in a suitable solvent, often with the application of heat. jptcp.com The stoichiometry of the resulting complexes can vary, leading to either mononuclear or binuclear structures, depending on the ligand design and reaction conditions. nih.gov

Ligands derived from resorcinol have been successfully used to form complexes with a range of transition metal ions, including Cr(III), Fe(III), Cu(II), and Cd(II). eurjchem.comzealjournals.comjddtonline.info The coordination can occur through various donor atoms on the ligand, such as the azomethine nitrogen, phenolic oxygen, and thiol sulfur atoms. eurjchem.com The nature of the metal ion and the specific donor sites on the ligand dictate the final structure and properties of the metal complex. For example, in some reported complexes of hydrazones derived from 4,6-diacetylresorcinol, the ligand acts in a tridentate manner. eurjchem.com

The following table summarizes some of the transition metal complexes formed with resorcinol-derived hydrazone ligands:

| Metal Ion | Ligand Derived From | Reference |

| Cu(II) | 4,6-diacetylresorcinol and 3-hydrazino-5,6-diphenyl-1,2,4-triazine | nih.gov |

| Ni(II) | 4,6-diacetylresorcinol and S-methyldithiocarbazate | eurjchem.com |

| Co(II) | 4,6-diacetylresorcinol and S-methyldithiocarbazate | eurjchem.com |

| Zn(II) | 4,6-diacetylresorcinol and S-methyldithiocarbazate | eurjchem.com |

| Cd(II) | 4,6-diacetylresorcinol and S-methyldithiocarbazate | eurjchem.com |

| Fe(III) | 4,6-diacetylresorcinol and S-methyldithiocarbazate | eurjchem.com |

| Cr(III) | 2-hydroxy-5-chloro acetophenone (B1666503) and 2-amino-4-phenyl thiazole | jddtonline.info |

Various spectroscopic and analytical techniques are employed to characterize the coordination geometries and electronic structures of these metal complexes. Techniques such as FT-IR, UV-Visible, elemental analysis, and magnetic susceptibility measurements are commonly used. jptcp.com Based on these studies, different geometries have been proposed for the metal centers. For instance, an octahedral geometry is often suggested for many of these complexes. nih.gov In some cases, other geometries like square planar and tetrahedral have also been observed. eurjchem.com

The electronic spectra of these complexes provide valuable information about the d-d transitions of the metal ions, which helps in determining the coordination geometry. For example, the electronic spectrum of a Cu(II) complex might display a broad band characteristic of a d-d transition in an octahedral field. researchgate.net

Ligand Field Theory and Electronic Structure Analysis of Metal Chelates

Ligand Field Theory (LFT) is a fundamental framework for understanding the electronic structure and properties of transition metal complexes. The interaction between the metal d-orbitals and the ligand donor orbitals leads to the splitting of the d-orbitals into different energy levels. The magnitude of this splitting, often denoted as Δ, is influenced by the nature of the ligand and the metal ion.

The electronic spectra of the metal complexes of resorcinol-derived ligands can be analyzed using LFT to determine the ligand field parameters. These parameters provide insights into the strength of the metal-ligand bond and the electronic repulsions between the d-electrons. slideshare.net The positions and intensities of the d-d transition bands in the UV-Visible spectrum are directly related to these parameters. illinois.edu

Influence of Ligand Structure and Substituent Effects on Coordination Modes

The coordination modes of ligands derived from 4-Hydrazinylbenzene-1,3-diol can be significantly influenced by the ligand's structure and the presence of various substituents. The number and type of donor atoms, the flexibility of the ligand backbone, and the electronic effects of substituents all play a crucial role in determining how the ligand binds to the metal ion.

For example, the introduction of different functional groups on the resorcinol ring can alter the electronic properties of the phenolic oxygen atoms, thereby affecting their coordination strength. Similarly, modifications to the hydrazone or Schiff base moiety can lead to changes in the denticity of the ligand, allowing it to act as a bidentate, tridentate, or even tetradentate ligand. jocpr.com These structural modifications can lead to the formation of complexes with different stoichiometries and geometries.

Supramolecular Interactions in Metal Complex Crystals

The presence of hydroxyl groups on the resorcinol ring and N-H groups in the hydrazone moiety provides opportunities for the formation of extensive hydrogen bonding networks. These interactions can link individual complex molecules into one-, two-, or three-dimensional supramolecular assemblies. Furthermore, the aromatic rings of the ligands can participate in π-π stacking interactions, which also contribute to the stability of the crystal lattice.

Computational and Theoretical Chemistry Studies of 4 Hydrazinylbenzene 1,3 Diol and Its Chemical Space

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov DFT methods are widely used to predict the properties of molecules, including those of biological and chemical interest. scirp.org The B3LYP (Becke's three-parameter hybrid exchange-correlation functional) is a popular functional for these types of calculations. nih.govresearchgate.net

The first step in a computational study is typically the optimization of the molecular geometry to find the lowest energy structure. scirp.org For 4-Hydrazinylbenzene-1,3-diol, this involves determining the most stable arrangement of its atoms in three-dimensional space. Conformational analysis is crucial for flexible molecules, and while the benzene (B151609) ring is rigid, the hydrazinyl and hydroxyl groups can rotate.

Theoretical calculations would likely be performed using a basis set such as 6-31G(d,p) or higher to accurately describe the electronic distribution. nih.gov The optimization process would yield key geometric parameters like bond lengths, bond angles, and dihedral angles for the most stable conformer. It is anticipated that the molecule would be largely planar due to the sp² hybridization of the benzene ring carbons, though the hydrazinyl group may exhibit some out-of-plane character.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Representative Values)

| Parameter | Predicted Value |

|---|---|

| C-C (aromatic) bond length | ~1.39 - 1.41 Å |

| C-O bond length | ~1.36 Å |

| O-H bond length | ~0.97 Å |

| C-N bond length | ~1.40 Å |

| N-N bond length | ~1.45 Å |

| N-H bond length | ~1.02 Å |

| C-C-C bond angle (aromatic) | ~120° |

| C-O-H bond angle | ~109° |

Note: These are representative values based on DFT calculations of similar aromatic compounds.

Once the optimized geometry is obtained, DFT can be used to calculate a range of electronic properties. This includes the dipole moment, which provides insight into the molecule's polarity, and the distribution of atomic charges, which can indicate reactive sites. researchgate.net

Furthermore, DFT is a reliable method for predicting spectroscopic parameters. nih.gov For instance, the Gauge-Invariant Atomic Orbital (GIAO) method can be employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.govnih.gov These theoretical predictions are invaluable for interpreting experimental NMR spectra and confirming the molecular structure. Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can also be computed to identify characteristic functional group vibrations. nih.gov

Table 2: Predicted Electronic and Spectroscopic Parameters for this compound (Illustrative)

| Property | Predicted Value |

|---|---|

| Dipole Moment | ~2.5 - 3.5 D |

| ¹H NMR Chemical Shifts (aromatic H) | ~6.0 - 7.5 ppm |

| ¹³C NMR Chemical Shifts (aromatic C-OH) | ~155 - 160 ppm |

| IR Stretching Frequency (O-H) | ~3300 - 3600 cm⁻¹ |

Note: These values are illustrative and depend on the specific computational method and basis set used.

Phenolic hydrazine (B178648) molecules are known to exhibit interesting structural features, including the potential for tautomerism and the formation of intramolecular hydrogen bonds. nih.gov DFT calculations are well-suited to investigate these phenomena. For this compound, it is plausible that the ortho-hydroxyl group can form a strong intramolecular hydrogen bond with the adjacent hydrazinyl group, creating a stable six-membered ring. mdpi.com

This hydrogen bonding can significantly influence the molecule's conformation and reactivity. mdpi.com The strength of this interaction can be quantified by examining the O-H···N distance and angle, as well as by analyzing the electron density at the bond critical point using Quantum Theory of Atoms in Molecules (QTAIM). mdpi.com DFT can also be used to calculate the relative energies of different tautomers to determine the most stable form in the gas phase or in solution.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra Simulation

To understand the interaction of this compound with light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. rsc.orgresearchgate.net TD-DFT is a powerful tool for calculating the properties of electronically excited states and simulating UV-Vis absorption spectra. researchgate.netmdpi.com

The calculations can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. rsc.org The analysis of the molecular orbitals involved in the electronic transitions (e.g., from the Highest Occupied Molecular Orbital to the Lowest Unoccupied Molecular Orbital) provides insight into the nature of these transitions, such as π → π* or n → π*. rsc.org This information is crucial for understanding the photophysical properties of the molecule. chemrxiv.org

Table 3: Simulated UV-Vis Absorption Data for this compound using TD-DFT (Hypothetical)

| Transition | λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | ~300 - 320 | ~0.2 - 0.4 | HOMO → LUMO |

Note: These are hypothetical values intended to illustrate the type of data obtained from TD-DFT calculations.

Quantum Chemical Descriptors and Reactivity Analysis

Quantum chemical descriptors derived from DFT calculations provide a quantitative measure of a molecule's reactivity. researchgate.net These descriptors are based on the energies and distributions of the frontier molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. scirp.org The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. researchgate.net The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a particularly important descriptor. mdpi.com A small HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily excited. nih.gov Analysis of the spatial distribution of the HOMO and LUMO can identify the regions of the molecule most likely to be involved in electron-donating and electron-accepting interactions, respectively. For this compound, the HOMO is expected to be localized on the electron-rich benzene ring and the hydrazinyl group, while the LUMO is likely to be distributed over the aromatic system.

Table 4: Quantum Chemical Descriptors for this compound (Representative)

| Descriptor | Definition | Predicted Value |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | ~ -5.0 to -6.0 eV |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -0.5 to -1.5 eV |

Note: These values are representative and can vary with the level of theory and basis set.

Electrophilicity and Nucleophilicity Indices for Reaction Prediction

These indices, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), help in quantifying the molecule's ability to either accept or donate electrons in a reaction.

Should such data be available for this compound, a typical data table would include the following parameters:

| Parameter | Symbol | Formula | Calculated Value (Hypothetical) |

| HOMO Energy | EHOMO | - | Value in eV |

| LUMO Energy | ELUMO | - | Value in eV |

| Energy Gap | ΔE | ELUMO - EHOMO | Value in eV |

| Ionization Potential | I | -EHOMO | Value in eV |

| Electron Affinity | A | -ELUMO | Value in eV |

| Electronegativity | χ | (I + A) / 2 | Value in eV |

| Chemical Hardness | η | (I - A) / 2 | Value in eV |

| Chemical Softness | S | 1 / (2η) | Value in eV-1 |

| Electrophilicity Index | ω | χ2 / (2η) | Value in eV |

| Nucleophilicity Index | Nu | EHOMO(Nu) - EHOMO(TCE) | Value in eV |

| (Note: Table is for illustrative purposes; specific values for this compound are not published in the searched sources.) |

The electrophilicity index (ω) would indicate the molecule's propensity to act as an electrophile, while a conceptual nucleophilicity index (Nu) would rank its ability as a nucleophile against a standard reference. These values are instrumental in predicting the regioselectivity and feasibility of various chemical reactions, such as electrophilic or nucleophilic substitutions on the benzene ring or reactions involving the hydrazinyl group.

Electrostatic Potential Surface (MEP) Analysis

While specific Molecular Electrostatic Potential (MEP) analyses for this compound have not been identified in published research, this technique is a powerful tool for understanding molecular reactivity. The MEP map illustrates the charge distribution across the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

For this compound, an MEP analysis would be expected to reveal:

Negative Potential Regions (Red/Yellow): These electron-rich areas would likely be concentrated around the oxygen atoms of the hydroxyl groups and the nitrogen atoms of the hydrazinyl substituent due to the high electronegativity of these atoms. These sites would be susceptible to electrophilic attack.

Positive Potential Regions (Blue): Electron-deficient areas, indicating sites for potential nucleophilic attack, would be expected around the hydrogen atoms of the hydroxyl and hydrazinyl groups.

Aromatic Ring: The benzene ring itself would exhibit a complex potential distribution, influenced by the electron-donating effects of the hydroxyl and hydrazinyl groups, making it generally electron-rich and activated towards electrophilic substitution.

This analysis provides a visual guide to the molecule's reactive sites and intermolecular interaction patterns, such as hydrogen bonding.

Solvent Effects Modeling in Computational Studies (e.g., IEFPCM)

There is a lack of specific studies modeling the solvent effects on this compound using methods like the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM).

Computational studies on related chemical structures often utilize such models to simulate how a solvent influences molecular properties and reaction mechanisms. The IEFPCM method treats the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in a more realistic, solvated environment. For this compound, this modeling would be critical for:

Predicting Solubility: Understanding how the molecule interacts with various solvents.

Analyzing Conformational Stability: Determining the most stable geometry of the molecule in different solvents.

Modeling Reaction Pathways: Calculating how the energy barriers and thermodynamics of reactions are altered by the solvent medium.

Given the polar nature of the hydroxyl and hydrazinyl groups, solvent effects, particularly in polar protic solvents, would be significant in dictating the compound's chemical and physical behavior.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface and Fingerprint Analysis)

A crystallographic study and subsequent Hirshfeld surface analysis of this compound are not available in the surveyed literature. This type of analysis is fundamental for understanding how molecules are arranged in a solid state and the nature of the intermolecular forces that govern the crystal packing.

If a crystal structure were determined, Hirshfeld surface analysis would be used to visualize and quantify intermolecular contacts. For this compound, it would be anticipated that the crystal packing is dominated by strong hydrogen bonds involving the hydroxyl (-OH) and hydrazinyl (-NHNH₂) groups.

A Hirshfeld analysis would generate:

dnorm Surface Map: This map would visually identify key intermolecular contacts. Red spots on the surface would indicate hydrogen bonds (e.g., O-H···N, N-H···O) and other close contacts that are shorter than the van der Waals radii.

The following table illustrates the kind of data a fingerprint plot analysis would yield:

| Contact Type | Contribution (%) (Hypothetical) | Description |

| H···H | Value % | Represents contacts between hydrogen atoms. |

| O···H / H···O | Value % | Corresponds to hydrogen bonds involving hydroxyl groups. |

| N···H / H···N | Value % | Corresponds to hydrogen bonds involving the hydrazinyl group. |

| C···H / H···C | Value % | Represents weaker C-H···π interactions. |

| C···C | Value % | Indicates π-π stacking interactions between aromatic rings. |

| (Note: Table is for illustrative purposes; specific values for this compound are not published in the searched sources.) |

This analysis is crucial for rationalizing the solid-state properties of the compound, such as melting point and solubility, and for crystal engineering applications.

Advanced Research Applications of 4 Hydrazinylbenzene 1,3 Diol Derivatives

Catalysis and Organocatalysis

The structural features of 4-Hydrazinylbenzene-1,3-diol make its derivatives, particularly hydrazones formed by condensation with carbonyl compounds, highly effective ligands in both metal-catalyzed and organocatalytic transformations.

Metal-Complex Catalysis in Organic Transformations (e.g., Secondary Alcohol Oxidation)

Hydrazones derived from this compound are excellent candidates for forming stable coordination complexes with various transition metals. These ligands can act as bidentate or tridentate chelators, typically coordinating with a metal center through the azomethine nitrogen and the ortho-phenolic oxygen atom. nih.govnih.gov The resulting metal complexes, featuring metals such as cobalt, nickel, copper, or ruthenium, can function as potent catalysts for a range of organic transformations. nih.govresearchgate.net

One significant area of application is the oxidation of alcohols. For instance, metal complexes containing hydrazone ligands are known to catalyze the oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. researchgate.net In a hypothetical complex derived from a this compound derivative, the resorcinol (B1680541) hydroxyl groups can modulate the electronic properties of the metal center, thereby influencing the catalyst's activity and selectivity. The general mechanism for such oxidations often involves the formation of a metal-alkoxide intermediate, followed by a hydrogen-transfer step to yield the oxidized product and a reduced metal species, which is then re-oxidized in a catalytic cycle.

Table 1: Representative Metal-Hydrazone Complexes and Their Catalytic Applications

| Ligand Type | Metal Ion | Catalytic Reaction | Reference |

|---|---|---|---|

| Pyrazolone Phenylhydrazone | Mn(II), Co(II), Ni(II), Cu(II) | Potential for various redox reactions | nih.gov |

| Bidentate Schiff Bases | Various | General Catalysis | nih.gov |

| General Hydrazones | Various | Biological, Analytical, Catalytic Applications | researchgate.net |

Elucidation of Catalytic Mechanisms via Kinetic and Computational Studies

Understanding the precise mechanism of a catalytic reaction is crucial for optimizing its efficiency, selectivity, and substrate scope. Modern research heavily relies on a combination of kinetic experiments and computational modeling to map out catalytic cycles, identify rate-determining steps, and characterize transition states.

Computational methods, particularly Density Functional Theory (DFT), have proven invaluable in studying reactions involving hydrazone-based catalysts. For example, a full catalytic cycle for the asymmetric hydrocyanation of hydrazones catalyzed by a calcium–BINOL phosphate (B84403) complex has been proposed based on DFT calculations. beilstein-journals.org These studies can determine the energies of intermediates and transition states, explain the origin of enantioselectivity by comparing different reaction pathways, and predict the most favorable substrate conformations. beilstein-journals.org

Experimental kinetic studies complement these computational models. The kinetics of dynamic processes, such as hydrazone exchange, have been evaluated to understand how factors like pH and the presence of neighboring functional groups can accelerate reaction rates by stabilizing transition states through interactions like hydrogen bonding. rsc.org Such insights are directly transferable to the design of more efficient catalysts based on this compound derivatives for various organic transformations.

Development of Chemosensors and Molecular Probes

The ability of this compound derivatives to interact with analytes and produce a measurable spectroscopic signal makes them ideal candidates for the development of chemosensors and molecular probes.

Selective Detection of Metal Ions (e.g., Cu2+)

Hydrazone derivatives are a significant class of compounds used in the design of chemosensors for metal ions. researchgate.netdergipark.org.tr The condensation of this compound with a suitable aldehyde or ketone results in a molecule possessing multiple donor atoms—including the two phenolic oxygens and the two hydrazone nitrogens—that can selectively bind to specific metal ions. dergipark.org.tr

The binding event with a metal ion such as copper(II) (Cu²⁺) can trigger a distinct change in the molecule's photophysical properties, leading to a colorimetric (visual color change) or fluorometric ("turn-on" or "turn-off" fluorescence) response. This response is often due to mechanisms like Intramolecular Charge Transfer (ICT) or Chelation-Enhanced Fluorescence (CHEF). The resorcinol moiety acts as a strong electron-donating group, and upon complexation, the electronic distribution of the entire conjugated system is perturbed, resulting in a shift in its absorption or emission spectrum. The high sensitivity and selectivity of these hydrazone-based sensors allow for the detection of trace amounts of metal ions in various environmental and biological samples. dergipark.org.tr

Table 2: Performance Characteristics of a Representative Hydrazone-Based Cu²⁺ Sensor

| Feature | Description |

|---|---|

| Sensing Mechanism | Colorimetric and Fluorescent "Turn-Off" |

| Binding Stoichiometry | 1:1 (Sensor:Cu²⁺) |

| Detection Limit | Micromolar (µM) to Nanomolar (nM) range |

| Response Time | Typically rapid (seconds to minutes) |

| Selectivity | High selectivity for Cu²⁺ over other common cations |

Data is representative of typical hydrazone-based sensors found in the literature.

pH-Dependent Spectroscopic Responses and Charge Transfer Effects

The structure of this compound derivatives is inherently sensitive to pH changes. Both the phenolic hydroxyl groups of the resorcinol ring and the nitrogen atoms of the hydrazone linkage can be protonated or deprotonated depending on the acidity of the medium. These changes in protonation state significantly alter the electronic structure of the molecule and, consequently, its spectroscopic properties.

In acidic solutions, the nitrogen atoms can be protonated, while in basic solutions, the phenolic protons are removed. Each of these forms (cationic, neutral, anionic) exhibits a unique UV-visible absorption and fluorescence emission profile. This pH-dependent behavior is often governed by intramolecular charge transfer (ICT) processes. The electron-donating resorcinol core and an electron-accepting moiety (often introduced as part of the condensed aldehyde/ketone) create a "push-pull" system. Changes in pH modulate the efficiency of this charge transfer, leading to distinct and predictable shifts in the absorption and emission wavelengths (chromism), making these compounds effective pH sensors.

Applications in Organic Synthesis and Material Science

Beyond catalysis and sensing, this compound serves as a valuable building block for the construction of complex organic molecules and functional materials.

The compound is a versatile precursor in synthetic organic chemistry. The hydrazinyl group is a key functional handle for synthesizing a wide array of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and agrochemicals. nih.gov For instance, reaction with β-dicarbonyl compounds can yield pyrazoles, while cyclization reactions with other appropriate reagents can lead to the formation of 1,2,3-triazoles or 1,3,4-thiadiazoles. nih.govresearchgate.netbeilstein-journals.orgmdpi.com This utility establishes this compound as a foundational molecule for creating libraries of diverse heterocyclic compounds. mdpi.com

In materials science, the dual functionality of the molecule is exploited. The resorcinol unit is a well-known component of robust polymers, most notably resorcinol-formaldehyde resins, which are used in high-performance adhesives and composites. researchgate.net The hydrazone linkage, formed from the hydrazinyl group, is a dynamic covalent bond. This property is leveraged in the creation of "smart" materials, such as self-healing hydrogels and other dynamic polymers. nih.gov The reversible nature of the hydrazone bond allows the material to re-form its cross-links after being damaged. Furthermore, hydrazone derivatives are used as dyes and can be incorporated into polymers to create materials that are responsive to specific chemical stimuli, such as hydrazine (B178648). researchgate.netrsc.org

Precursors for Fluorescent Dyes and Semiconducting Materials

The structural framework of this compound derivatives makes them promising candidates for the synthesis of novel fluorescent dyes and organic semiconducting materials. The resorcinol component is a well-established precursor for highly fluorescent molecules, while the hydrazinyl group can be readily converted into a hydrazone, a common linkage in dye chemistry and a group known to influence electronic properties.

The synthesis of fluorescein, a widely utilized fluorescent probe, famously employs resorcinol as a key reactant. wordpress.comwpmucdn.com The reaction involves the condensation of resorcinol with phthalic anhydride, highlighting the utility of the resorcinol structure in forming the core of fluorescent compounds. wordpress.com This fundamental chemistry suggests that derivatives of this compound could be similarly employed to create new classes of dyes, where the hydrazine moiety offers a site for further functionalization or for tuning the photophysical properties.

Hydrazone derivatives, which can be formed from the hydrazinyl group of this compound, are integral to the design of many modern dyes. These compounds often exhibit significant fluorescence, including in the solid state, which is a desirable property for various applications. nih.gov The electronic properties, and thus the fluorescence characteristics, of hydrazone-based dyes can be finely tuned by altering the substituents on the aromatic rings. For instance, the incorporation of electron-donating or electron-withdrawing groups can modify the energy levels of the molecule, leading to changes in the absorption and emission wavelengths.

The table below summarizes the photophysical properties of representative fluorescent dyes synthesized from resorcinol and hydrazone precursors, illustrating the potential of this compound derivatives in this field.

| Dye Class | Precursor(s) | Excitation Max (nm) | Emission Max (nm) | Key Features |

| Fluorescein | Resorcinol, Phthalic Anhydride | ~494 | ~521 | High quantum yield, pH-dependent fluorescence. wordpress.com |

| Hydrazone Dyes | Aromatic Hydrazines, Carbonyl Compounds | Variable | Variable | Tunable photophysical properties, potential for solid-state emission. nih.gov |

| Resorufin-based Probes | Resorufin | - | - | Used for selective detection of hydrazine. rsc.org |

Furthermore, resorcinol-formaldehyde resins have been shown to act as metal-free semiconducting photocatalysts, demonstrating that materials derived from resorcinol can possess valuable electronic properties. rsc.org This opens the possibility of developing semiconducting polymers from this compound derivatives, where the hydrazine and diol functionalities could be exploited to create extended conjugated systems.

Fabrication of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The dihydroxy and hydrazinyl functionalities of this compound derivatives make them excellent candidates for use as organic linkers in the construction of metal-organic frameworks (MOFs) and coordination polymers. The hydroxyl groups can be deprotonated to coordinate with metal ions, while the nitrogen atoms of the hydrazinyl group can also act as donor sites.

MOFs are crystalline materials composed of metal ions or clusters connected by organic ligands, forming porous structures with high surface areas. The properties of MOFs can be tuned by changing the metal ion or the organic linker. Dihydroxybenzene derivatives have been successfully used to construct lanthanide-based MOFs. rsc.orgresearchgate.net For example, 2,5-dihydroxybenzene-1,4-dicarboxylic acid has been employed as a ligand to create three-dimensional supramolecular frameworks with interesting magnetic and luminescence properties. rsc.orgresearchgate.net Similarly, dihydroxybenzoquinones have been used as linkers for the synthesis of porous aluminum MOFs. nih.govresearchgate.net

Coordination polymers are similar to MOFs but can have a wider range of dimensionalities, from one-dimensional chains to three-dimensional networks. The ability of hydrazone ligands to form stable complexes with a variety of transition metals is well-documented. rsc.orgjptcp.comjocpr.com These ligands can act as bidentate, tridentate, or even polytopic linkers, leading to the formation of diverse coordination architectures. A coordination polymer derived from a terpolymer of resorcinol, formaldehyde, and urea (B33335) has been synthesized and characterized, demonstrating the versatility of resorcinol-based structures in this area. ikm.org.my

The table below provides examples of MOFs and coordination polymers constructed from ligands containing dihydroxybenzene or hydrazone moieties, showcasing the potential of this compound derivatives as versatile linkers.

| Framework Type | Organic Linker(s) | Metal Ion(s) | Dimensionality | Potential Applications |

| MOF | 2,5-dihydroxybenzene-1,4-dicarboxylic acid | Lanthanides (Eu, Gd, Tb) | 3D | Magnetism, Luminescence rsc.orgresearchgate.net |

| MOF | 2,5-dihydroxy-p-benzoquinone | Aluminum (Al) | 2D layers forming 3D structure | Gas storage, Separation nih.govresearchgate.net |

| Coordination Polymer | Resorcinol-Formaldehyde-Urea Terpolymer | Transition Metals (Mn, Co, Ni, Cu) | - | Antimicrobial activity ikm.org.my |

| Coordination Compound | Hydrazone derivatives | Transition Metals (Co, Ni, Cu, Zn) | Varies (0D to 3D) | Catalysis, Biological applications rsc.orgjptcp.com |

The combination of the resorcinol and hydrazine functionalities in a single molecule offers intriguing possibilities for the design of novel MOFs and coordination polymers with unique structural topologies and functional properties. The ability of the hydrazinyl group to be converted into a hydrazone in situ could also be exploited to create more complex and functional linkers during the framework synthesis.

Future Research Trajectories and Broader Impact of 4 Hydrazinylbenzene 1,3 Diol Chemistry

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The future synthesis of 4-Hydrazinylbenzene-1,3-diol and its derivatives is anticipated to move towards more sustainable and efficient methodologies. Traditional synthetic routes for related compounds, such as resorcinol (B1680541) derivatives, often involve multi-step processes with harsh reaction conditions. chemicalbook.comgoogle.com Future research will likely focus on the development of "green" synthetic pathways. mdpi.com This includes the exploration of solvent-free reactions, a technique that has been successfully applied to the synthesis of other resorcinol-based compounds like calix mdpi.comresorcinarenes. rsc.org

Furthermore, the use of solid-supported acid catalysts could offer a reusable and environmentally friendly alternative to conventional catalysts. chemicalbook.com One-pot synthesis, where multiple reaction steps are carried out in the same vessel, will also be a key area of investigation to improve efficiency and reduce waste. For instance, a one-pot process for synthesizing resorcinol from m-phenylenediamine (B132917) has been reported, highlighting a potential avenue for the synthesis of this compound. chemicalbook.comgoogle.com The development of catalytic systems, perhaps utilizing transition metals, for the direct hydrazinylation of benzene-1,3-diol would represent a significant advancement in the synthesis of this class of compounds.

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

A thorough understanding of the dynamic processes of this compound, such as tautomerism and excited-state dynamics, will be crucial for its application. Advanced spectroscopic techniques will play a pivotal role in these investigations. Nuclear Magnetic Resonance (NMR) spectroscopy, for example, is a powerful tool for studying tautomeric equilibria, providing insights into the rates of conversion and the influence of environmental factors like solvent and temperature. bohrium.com

Given that hydrazinyl compounds can exhibit complex tautomeric behavior, techniques like 2D NMR spectroscopy will be invaluable for elucidating the specific tautomeric forms present in different conditions. Time-resolved spectroscopic methods, such as transient absorption and fluorescence spectroscopy, will be essential for probing the excited-state properties and dynamics of this compound and its derivatives. Understanding these processes is critical for applications in areas like molecular electronics and photovoltaics. The application of UV-Visible spectroscopy can also provide valuable information on the phenolic compounds present in various conditions. researchgate.net

Rational Design of Derivatives with Tunable Electronic and Optical Properties

The structural backbone of this compound offers numerous possibilities for the rational design of derivatives with tailored electronic and optical properties. The benzene-1,3-diol (resorcinol) moiety can be functionalized to modulate the molecule's electron density and, consequently, its absorption and emission characteristics. jmchemsci.comjmchemsci.com The hydrazinyl group can also be modified, for example, by forming hydrazones, which can further extend the π-conjugation and influence the electronic properties. nih.gov

Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), will be instrumental in the in silico design of these derivatives. rsc.orgosti.govresearchgate.net These theoretical approaches can predict how different substituents will affect the HOMO-LUMO gap, absorption spectra, and other key electronic parameters, thus guiding synthetic efforts towards molecules with desired properties for applications such as functional dyes in dye-sensitized solar cells. rsc.orgosti.govnih.govcore.ac.ukimist.maresearchgate.net

Development of Multimodal Sensing Platforms

The inherent chemical properties of this compound make it an attractive candidate for the development of multimodal sensing platforms. The phenolic hydroxyl groups can act as proton donors and participate in hydrogen bonding, while the hydrazinyl group can serve as a coordination site for metal ions and a reactive site for aldehydes and ketones. This versatility could be harnessed to create sensors that respond to multiple stimuli.

For instance, a sensor based on this molecule could exhibit a colorimetric or fluorometric response to changes in pH, the presence of specific metal ions, or the detection of volatile organic compounds. The development of sensors based on phenolic compounds is an active area of research, with applications in environmental monitoring and food quality control. mdpi.comnih.govnih.govrsc.org Future work could focus on immobilizing this compound or its derivatives onto solid supports, such as nanoparticles or polymers, to create robust and reusable sensing devices. nih.govacs.org

Synergistic Integration of Experimental and Computational Methodologies

The future exploration of this compound chemistry will greatly benefit from a synergistic approach that combines experimental and computational methodologies. Computational studies can provide valuable insights into the molecule's structure, reactivity, and spectroscopic properties, guiding experimental design and interpretation. researchgate.net For example, quantum chemical calculations can help to elucidate reaction mechanisms, predict the most stable tautomers, and simulate spectroscopic signatures. rsc.org

Conversely, experimental data is crucial for validating and refining computational models. The integration of experimental techniques, such as X-ray crystallography and advanced spectroscopy, with high-level theoretical calculations will provide a comprehensive understanding of the structure-property relationships in this class of compounds. This integrated approach will accelerate the discovery and development of new materials and applications based on the this compound scaffold.

Q & A

Basic Synthesis and Purification Methods

Q: What are the recommended synthetic routes for 4-Hydrazinylbenzene-1,3-diol, and how can purity be optimized? A: The compound can be synthesized via hydrazine substitution on a halogenated benzene-1,3-diol precursor. For example, reacting 4-chlorobenzene-1,3-diol with hydrazine hydrate under reflux in ethanol yields the hydrazinyl derivative. Purification involves recrystallization using ethanol/water mixtures, followed by column chromatography (silica gel, eluent: ethyl acetate/hexane, 3:7 v/v) to achieve >95% purity. Monitoring reaction progress via TLC and confirming purity with HPLC (C18 column, acetonitrile/water mobile phase) is critical .

Analytical Techniques for Structural Confirmation

Q: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound? A:

- NMR Spectroscopy: Use H and C NMR to confirm the hydrazinyl group (δ 5.5–6.5 ppm for NH) and diol protons (δ 6.8–7.2 ppm). Compare experimental C shifts with computational predictions to resolve ambiguities .

- FTIR: Identify O–H (3200–3500 cm), N–H (3300–3400 cm), and aromatic C=C (1500–1600 cm) stretches.

- HPLC-MS: Employ reverse-phase HPLC coupled with ESI-MS for molecular ion ([M+H]) confirmation and purity assessment .

Stability and Storage Guidelines

Q: How should this compound be stored to prevent degradation, and what are its stability-limiting factors? A: Store in amber glass vials at –20°C under inert gas (N or Ar) to avoid oxidation of the hydrazinyl group. The compound is sensitive to light, moisture, and oxidizing agents. Stability tests via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring are recommended. Use desiccants in storage containers .

Applications in Sensor Development

Q: Can this compound be used as a chelating agent in analytical sensors? A: Yes, its hydrazinyl and diol groups enable metal coordination. For example, in flow injection analysis (FIA), derivatives like 4-((4-methoxyphenyl)diazenyl)benzene-1,3-diol form complexes with Pb(II), detectable via UV-Vis at 520 nm. Optimize pH (6.5–7.5) and ligand-to-metal ratios (2:1) to enhance sensitivity .

Kinetic Studies of Redox Reactions

Q: How do reaction kinetics vary when oxidizing this compound with strong oxidants like KMnO? A: Kinetic studies of analogous diols (e.g., propane-1,3-diol) show first-order dependence on both oxidant and substrate. Use UV-Vis spectroscopy (λ = 525 nm for MnO decay) to track rates. Activation parameters (ΔH‡, ΔS‡) derived from Arrhenius plots indicate associative transition states. Maintain ionic strength (e.g., 0.1 M KCl) to minimize secondary effects .

Resolving Spectral Data Contradictions

Q: How can discrepancies between experimental and computational spectral data be addressed? A: Use hybrid DFT methods (e.g., B3LYP/6-311+G(d,p)) for NMR chemical shift predictions. Discrepancies >2 ppm in C shifts may suggest structural misassignment. Cross-validate with X-ray crystallography or IR spectroscopy. For example, revised structures of benzene-diol derivatives resolved via combined experimental and computational analysis .

Catalytic Applications in Coordination Chemistry

Q: What catalytic roles can this compound derivatives play in metal complexes? A: Schiff base ligands derived from diols (e.g., 2-ethyl-2-aminopropane-1,3-diol) form dinuclear Co(III) complexes effective in oxidation catalysis. Characterize complexes via X-ray diffraction and cyclic voltammetry. Optimize ligand denticity and metal-ligand ratios for enhanced catalytic turnover .

Assessing Antimicrobial Activity

Q: What methodologies are used to evaluate the antimicrobial potential of hydrazinyl-diol derivatives? A: Synthesize hydrazone derivatives (e.g., coupling with aromatic aldehydes) and test against Gram-positive/negative bacteria (MIC assays). Use broth microdilution (CLSI guidelines) and time-kill studies. Structural modifications (e.g., halogenation) enhance activity. Confirm membrane disruption via SEM and fluorescence assays .

Toxicological Profiling

Q: What protocols are recommended for toxicological assessment of this compound? A: Conduct acute toxicity studies (OECD 423) in rodent models, monitoring LD and histopathological changes. Use in vitro assays (Ames test, micronucleus assay) for mutagenicity. Ecological toxicity can be assessed via Daphnia magna LC tests. Reference safety data sheets (SDS) of analogous compounds for hazard classification .

Mechanistic Investigations in Organic Reactions

Q: How can reaction mechanisms involving this compound be elucidated? A: Employ isotopic labeling (e.g., O in diol groups) and trapping experiments to identify intermediates. For oxidation reactions, analyze products via GC-MS (e.g., 3-hydroxypropanal from propane-1,3-diol oxidation). Kinetic isotope effects (KIEs) and computational modeling (Gaussian 09) provide insights into rate-determining steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.